molecular formula C5H14N2 B15341528 1-N'-ethylpropane-1,1-diamine

1-N'-ethylpropane-1,1-diamine

Cat. No.: B15341528
M. Wt: 102.18 g/mol
InChI Key: VNOMDPCICBXCAP-UHFFFAOYSA-N
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Description

N-Ethyl-13-propanediamine is a chemical compound with the molecular formula C5H13N2. It is a diamine, meaning it contains two amine groups. This compound is typically a colorless to pale yellow liquid with a strong, pungent odor. It is soluble in water, alcohols, and ethers, making it versatile for various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-13-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with ethylamine. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Br-(CH2)3-Br+2C2H5NH2C2H5NH-(CH2)3-NH2C2H5+2HBr\text{Br-(CH}_2\text{)}_3\text{-Br} + 2\text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{NH-(CH}_2\text{)}_3\text{-NH}_2\text{C}_2\text{H}_5 + 2\text{HBr} Br-(CH2​)3​-Br+2C2​H5​NH2​→C2​H5​NH-(CH2​)3​-NH2​C2​H5​+2HBr

Another method involves the hydrogenation of N-ethyl-3-aminopropionitrile in the presence of a catalyst such as palladium on carbon. This reaction is typically carried out under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of N-Ethyl-13-propanediamine often involves the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-13-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-13-propanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-13-propanediamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-13-propanediamine is unique due to the presence of the ethyl group, which can influence its reactivity and solubility. This makes it more versatile in certain chemical reactions and applications compared to its similar compounds .

Properties

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

IUPAC Name

1-N'-ethylpropane-1,1-diamine

InChI

InChI=1S/C5H14N2/c1-3-5(6)7-4-2/h5,7H,3-4,6H2,1-2H3

InChI Key

VNOMDPCICBXCAP-UHFFFAOYSA-N

Canonical SMILES

CCC(N)NCC

Origin of Product

United States

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